molecular formula C15H25N5 B15047608 4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-3-amine

4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B15047608
M. Wt: 275.39 g/mol
InChI Key: USCASUSZHZSQBF-UHFFFAOYSA-N
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Description

4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves the reaction of appropriate pyrazole derivatives with alkylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydride to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for cost-effectiveness and scalability, involving the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction could produce pyrazole amines.

Scientific Research Applications

4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-3-amine has various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-4-propan-2-ylbenzene
  • 2-methyl-1-(4-methylpiperazin-1-yl)propan-2-amine
  • 1-(4-benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one

Uniqueness

4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H25N5

Molecular Weight

275.39 g/mol

IUPAC Name

4-methyl-N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]-1-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C15H25N5/c1-11(2)9-20-14(6-7-17-20)8-16-15-13(5)10-19(18-15)12(3)4/h6-7,10-12H,8-9H2,1-5H3,(H,16,18)

InChI Key

USCASUSZHZSQBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=NN2CC(C)C)C(C)C

Origin of Product

United States

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